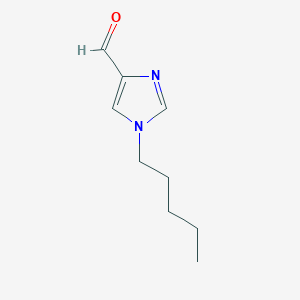
1-pentyl-1H-imidazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a pentyl group at the 1-position and an aldehyde group at the 4-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-pentyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-pentylimidazole with formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 4-position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Pentyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed:
Oxidation: 1-pentyl-1H-imidazole-4-carboxylic acid.
Reduction: 1-pentyl-1H-imidazole-4-methanol.
Substitution: 2-bromo-1-pentyl-1H-imidazole-4-carbaldehyde.
Aplicaciones Científicas De Investigación
1-Pentyl-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-pentyl-1H-imidazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The imidazole ring can also coordinate with metal ions, affecting metalloprotein activity .
Comparación Con Compuestos Similares
- 1-methyl-1H-imidazole-4-carbaldehyde
- 1-ethyl-1H-imidazole-4-carbaldehyde
- 1-propyl-1H-imidazole-4-carbaldehyde
Comparison: 1-Pentyl-1H-imidazole-4-carbaldehyde is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs. The pentyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability in pharmaceutical applications .
Propiedades
Número CAS |
199192-05-7 |
|---|---|
Fórmula molecular |
C9H14N2O |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-pentylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C9H14N2O/c1-2-3-4-5-11-6-9(7-12)10-8-11/h6-8H,2-5H2,1H3 |
Clave InChI |
BLYYCGSHJKJKPN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C=C(N=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


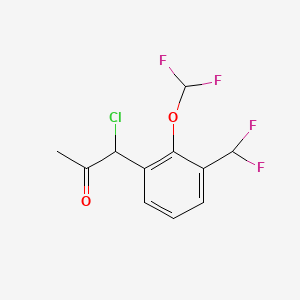
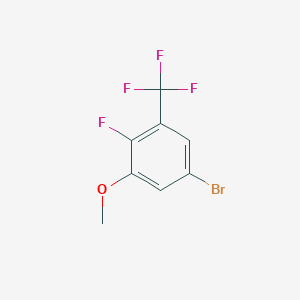
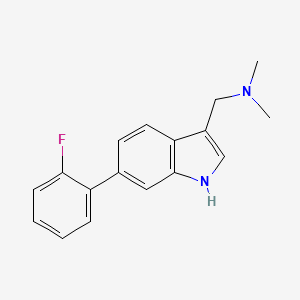
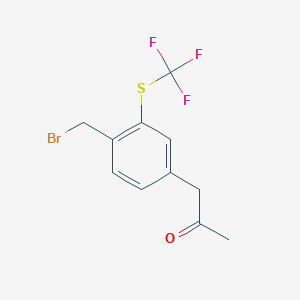
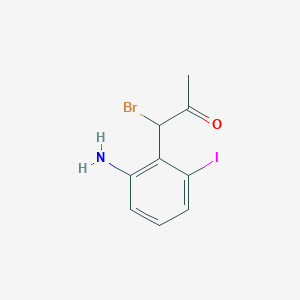
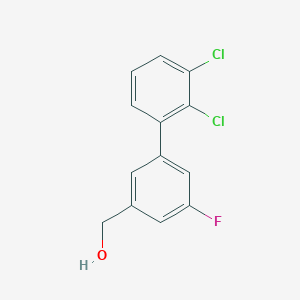
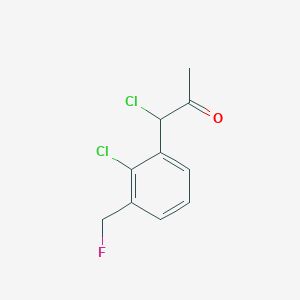
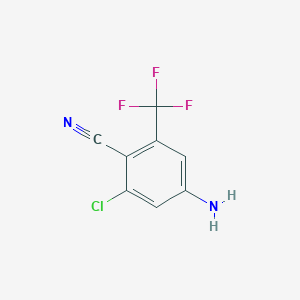
![[(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B14058833.png)
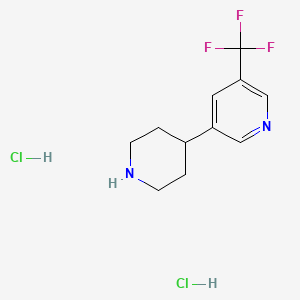
![(3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14058852.png)
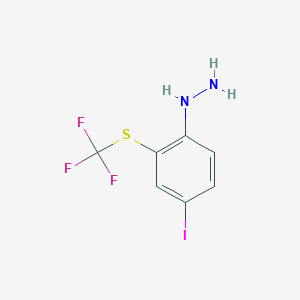
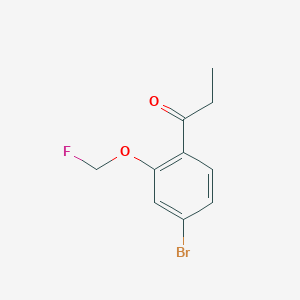
![Bis[(aziridin-1-yl)]phosphinothioic chloride](/img/structure/B14058878.png)
